molecular formula C13H9F3O3 B11852296 2-(Trifluoromethoxy)naphthalene-6-acetic acid

2-(Trifluoromethoxy)naphthalene-6-acetic acid

Cat. No.: B11852296
M. Wt: 270.20 g/mol
InChI Key: KNMCBNTTZWBOQF-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-6-acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)naphthalene-6-acetic acid typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the acetic acid moiety. One common method involves the use of trifluoromethoxy reagents in a nucleophilic aromatic substitution reaction with a suitable naphthalene derivative. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)naphthalene-6-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-6-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethoxy)naphthalene-6-acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)benzoic acid
  • 2-(Trifluoromethoxy)phenylacetic acid
  • 2-(Trifluoromethoxy)benzyl alcohol

Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)naphthalene-6-acetic acid is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This can enhance its binding affinity to certain molecular targets and increase its effectiveness in various applications .

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[6-(trifluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-4-3-9-5-8(6-12(17)18)1-2-10(9)7-11/h1-5,7H,6H2,(H,17,18)

InChI Key

KNMCBNTTZWBOQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1CC(=O)O

Origin of Product

United States

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